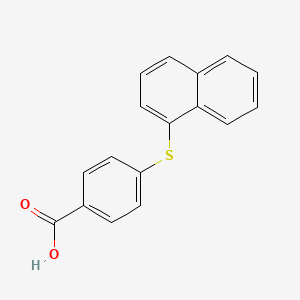
4-(1-Naphthylsulfanyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Naphthalen-1-ylthio)benzoic acid is an organic compound with the molecular formula C17H12O2S It is characterized by the presence of a naphthalene ring attached to a benzoic acid moiety through a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-ylthio)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 1-naphthalenethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 4-(Naphthalen-1-ylthio)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
化学反応の分析
Types of Reactions
4-(Naphthalen-1-ylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the carboxylic acid group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
4-(Naphthalen-1-ylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(Naphthalen-1-ylthio)benzoic acid depends on its interaction with molecular targets. The sulfur atom can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the aromatic rings can participate in π-π stacking interactions, which are important in biological systems.
類似化合物との比較
Similar Compounds
4-Iodobenzoic acid: Similar in structure but contains an iodine atom instead of a naphthalene ring.
4-Methylbenzoic acid: Contains a methyl group instead of a naphthalene ring.
4-Chlorobenzoic acid: Contains a chlorine atom instead of a naphthalene ring.
Uniqueness
4-(Naphthalen-1-ylthio)benzoic acid is unique due to the presence of both a naphthalene ring and a sulfur atom, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with other molecules or materials.
特性
CAS番号 |
139564-32-2 |
|---|---|
分子式 |
C17H12O2S |
分子量 |
280.3 g/mol |
IUPAC名 |
4-naphthalen-1-ylsulfanylbenzoic acid |
InChI |
InChI=1S/C17H12O2S/c18-17(19)13-8-10-14(11-9-13)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,18,19) |
InChIキー |
ZUGVWTJBWHIUJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



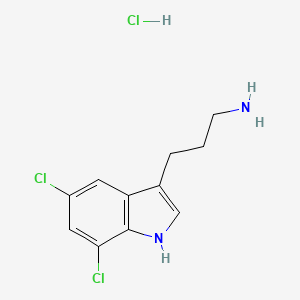
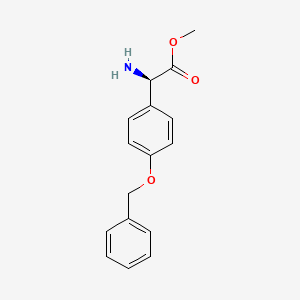
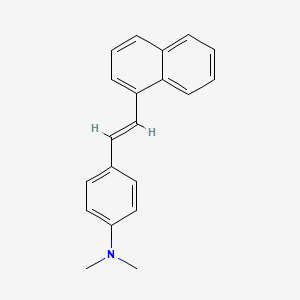
![{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11846008.png)

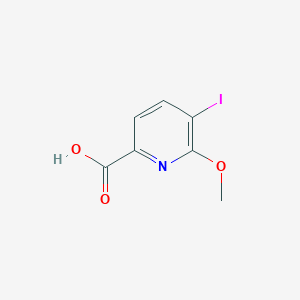

![ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11846038.png)
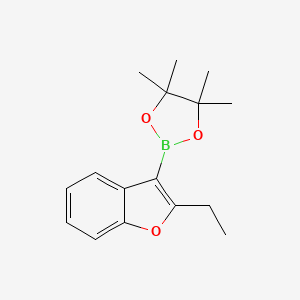

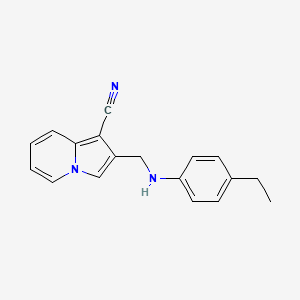
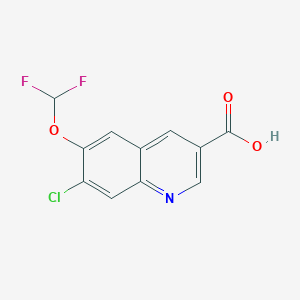
![5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11846076.png)
